

# Investigating the Antiviral Effects of Voclosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Voclosporin** is a novel calcineurin inhibitor (CNI) and a structural analog of cyclosporine A, engineered for a more predictable pharmacokinetic/pharmacodynamic profile and increased potency.[1] While primarily approved for the treatment of lupus nephritis (LN), an autoimmune condition, a growing body of preclinical and clinical evidence suggests that **Voclosporin** possesses antiviral properties, particularly against SARS-CoV-2.[2][3] This technical guide provides an in-depth overview of the current research into the antiviral effects of **Voclosporin**, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, and outlining the experimental protocols used in this research.

# Core Mechanism of Action: Calcineurin and Cyclophilin Inhibition

**Voclosporin**'s primary mechanism of action is the inhibition of calcineurin, a calcium-dependent protein phosphatase crucial for T-cell activation.[4] By forming a complex with an intracellular protein called cyclophilin A, **Voclosporin** binds to and inhibits calcineurin.[2] This action blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] Preventing NFAT's translocation into the nucleus suppresses the transcription of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), thereby dampening the T-cell-mediated immune response.[1][4]



The antiviral activity of **Voclosporin** and other cyclophilin-binding CNIs is believed to stem from this interaction with cyclophilin.[2] Cyclophilins are host cell proteins that can be co-opted by a variety of viruses, including coronaviruses, to aid in their replication process.[2] By inhibiting cyclophilin, **Voclosporin** is thought to interfere with a critical host-virus interaction necessary for viral propagation.[2] This mechanism is distinct from that of other CNIs like tacrolimus, which bind to a different immunophilin (FK-binding proteins) to inhibit calcineurin.[2]



Click to download full resolution via product page

Figure 1: **Voclosporin**'s Immunosuppressive Mechanism of Action.

### **Preclinical Evidence: In Vitro Antiviral Activity**

In vitro studies have been crucial in establishing the direct antiviral potential of **Voclosporin** against SARS-CoV-2. These experiments consistently show that **Voclosporin** inhibits viral replication more potently than other calcineurin inhibitors.



**Quantitative Data Summary: In Vitro Studies** 

| Compound       | Comparison Comparison   | Finding                                                                      | Cell Line     | Reference |
|----------------|-------------------------|------------------------------------------------------------------------------|---------------|-----------|
| Voclosporin    | vs. Tacrolimus          | Inhibited SARS-<br>CoV-2 replication<br>at an 8-fold lower<br>concentration. | Not Specified | [5]       |
| Voclosporin    | vs. Cyclosporine<br>A   | ~10-fold more potent antiviral effect against SARS-CoV-2.                    | Not Specified | [2]       |
| Voclosporin    | vs. Norovirus           | 3 to 4-fold more potent activity than Cyclosporine A.                        | Not Specified | [2]       |
| Voclosporin    | vs. CsA &<br>Tacrolimus | >1.5 log<br>reduction in<br>SARS-CoV-2<br>progeny at 3.2<br>µM.              | Calu-3        | [6]       |
| Cyclosporine A | vs. VCS &<br>Tacrolimus | ~0.5 log<br>reduction in<br>SARS-CoV-2<br>progeny at 3.2<br>μM.              | Calu-3        | [6]       |
| Tacrolimus     | vs. VCS & CsA           | ~0.5 log<br>reduction in<br>SARS-CoV-2<br>progeny at 3.2<br>μM.              | Calu-3        | [6]       |

### **Experimental Protocols: In Vitro Assays**

1. Viral Progeny Yield Reduction Assay in Calu-3 Cells[6]



- Objective: To quantify the effect of pure compounds of Voclosporin (VCS), Cyclosporine A
   (CsA), and Tacrolimus (TAC) on the production of infectious SARS-CoV-2 particles.
- Cell Line: Human lung epithelial cells (Calu-3), which are a relevant model for respiratory virus infection.
- Methodology:
  - Labware: To circumvent issues with the compound binding to plastic, all experiments were conducted using glass labware.[6][7]
  - Cell Culture: Calu-3 cells were cultured in glass containers until confluent.
  - Treatment: Cells were pre-incubated with specified concentrations of pure Voclosporin,
     CsA, Tacrolimus, or Remdesivir (as a positive control).
  - Infection: Following pre-incubation, cells were infected with SARS-CoV-2.
  - Incubation: The infected cells were incubated for 24 hours in a medium containing the respective drug.
  - Quantification: Supernatants were collected, and the amount of infectious viral progeny was quantified using a plaque assay on Vero E6 cells.
  - Cytotoxicity: A parallel assay was run on mock-infected cells treated with the compounds to assess cell viability and ensure the observed antiviral effect was not due to toxicity.
- 2. Cytopathic Effect (CPE) Reduction Assay[7][8]
- Objective: To determine the concentration at which pharmaceutical formulations of immunosuppressive drugs inhibit the virus-induced killing of cells.
- Cell Line: Vero E6 cells.
- · Methodology:
  - Drug Preparation: Two-fold serial dilutions of the pharmaceutical formulations (e.g.,
     Voclosporin capsules, placebo capsules) were prepared.



- Cell Treatment: Vero E6 cells were pre-incubated with the drug dilutions.
- Infection: Cells were then infected with SARS-CoV-2 and maintained in a medium containing the drug.
- Incubation: The plates were incubated for 3 days.
- Measurement: Cell viability was measured using a colorimetric assay (e.g., MTS or MTT assay) to quantify the cytopathic effect. The 50% effective concentration (EC50) was then calculated.
- Cytotoxicity Control: Mock-infected cells were treated in parallel to determine the 50% cytotoxic concentration (CC50).[8]





Click to download full resolution via product page

Figure 2: Workflow for In Vitro Viral Progeny Yield Reduction Assay.

## Clinical Evidence: Voclosporin in Immunocompromised Patients

The antiviral potential of **Voclosporin** has been investigated in immunocompromised patient populations, who are at high risk for severe and prolonged viral infections.

# The VOCOVID Trial in Kidney Transplant Recipients (KTRs)

The VOCOVID study was a proof-of-concept trial designed to evaluate the antiviral effect of **Voclosporin** in kidney transplant recipients (KTRs) with mild to moderate COVID-19.[2]

| Metric                            | Voclosporin<br>Group   | Tacrolimus<br>Group    | P-value         | Reference |
|-----------------------------------|------------------------|------------------------|-----------------|-----------|
| Median Time to<br>Viral Clearance | 12 days (IQR 8–<br>28) | 12 days (IQR 4–<br>16) | Not Significant | [2][9]    |
| Viral Load Drop<br>(ΔCt)          | 7.7 (3.4–10.7)         | 2.7 (2.0-4.3)          | 0.035           | [2][9]    |

Note: The significant drop in viral load for the **Voclosporin** group was observed when trough concentrations were on target (30-60 ng/ml).[2][10]

- Study Design: A prospective, randomized, open-label, proof-of-concept study.[2][9]
- Participants: 20 KTRs on stable tacrolimus-based immunosuppression who tested positive for SARS-CoV-2 with mild to moderate symptoms.[2]
- Intervention: Patients were randomized 1:1 to either continue their tacrolimus-based regimen or switch to **Voclosporin**. The treatment duration was 56 days.[2][5]
- Primary Endpoint: Time to clearance of SARS-CoV-2, as measured by quantitative reverse transcription PCR (qRT-PCR) from nasopharyngeal swabs.[5]



• Key Assessments: In addition to viral load, the study assessed clinical recovery time, safety, and tolerability. Pharmacokinetic analyses were performed to correlate drug trough levels with viral load changes.[2][5]



Click to download full resolution via product page

Figure 3: Experimental Workflow of the VOCOVID Clinical Trial.

### Post Hoc Analysis of Lupus Nephritis (LN) Patients

Further evidence comes from a post hoc analysis of SARS-CoV-2 infections in patients from a large clinical trial for lupus nephritis (AURORA-2), which was conducted during the COVID-19 pandemic.[2]



| Metric                            | Voclosporin<br>Group (n=116) | Placebo Group<br>(n=100) | Relative Risk<br>(95% CI) | Reference |
|-----------------------------------|------------------------------|--------------------------|---------------------------|-----------|
| SARS-CoV-2<br>Infection Rate      | 6% (7 patients)              | 12% (12 patients)        | 1.4 (0.97–2.06)           | [2][9]    |
| Death from<br>Severe COVID-<br>19 | 0% (0 patients)              | 3% (3 patients)          | 2.2 (1.90–2.54)           | [2][9]    |

- Study Design: A post hoc analysis of data from a randomized, placebo-controlled clinical trial.[2][9]
- Participants: 216 patients with active lupus nephritis receiving standard-of-care immunosuppression (mycophenolate mofetil and corticosteroids).[2]
- Intervention: Patients were randomly assigned to receive either add-on Voclosporin or a placebo.[2]
- Analysis: The rates of confirmed SARS-CoV-2 infection and related outcomes, including mortality, were retrospectively compared between the two treatment arms.[2]

#### Conclusion

The available evidence indicates that **Voclosporin** exhibits a significant antiviral effect, particularly against SARS-CoV-2. This activity is supported by both in vitro data demonstrating potent inhibition of viral replication and clinical data suggesting a beneficial role in immunocompromised patients.[2][6] Preclinical studies show **Voclosporin** is a more potent inhibitor of SARS-CoV-2 than older CNIs like cyclosporine and tacrolimus.[2][6] In a clinical setting with kidney transplant recipients, on-target levels of **Voclosporin** were associated with a significantly greater reduction in SARS-CoV-2 viral load compared to tacrolimus.[2][9] Furthermore, in a cohort of lupus nephritis patients, those receiving **Voclosporin** had a lower incidence of SARS-CoV-2 infection and no COVID-19-related deaths compared to the placebo group.[2][9] The proposed mechanism, inhibition of host cyclophilin pathways essential for viral replication, provides a strong rationale for these findings. These results warrant further investigation to fully establish the clinical utility of **Voclosporin** as a therapeutic agent that provides both immunosuppression and antiviral protection.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Voclosporin Wikipedia [en.wikipedia.org]
- 2. Voclosporin and the Antiviral Effect Against SARS-CoV-2 in Immunocompromised Kidney Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Voclosporin's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. The Cyclophilin-Dependent Calcineurin Inhibitor Voclosporin Inhibits SARS-CoV-2 Replication in Cell Culture PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers Publishing Partnerships | The Cyclophilin-Dependent Calcineurin Inhibitor Voclosporin Inhibits SARS-CoV-2 Replication in Cell Culture [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. Voclosporin and the Antiviral Effect Against SARS-CoV-2 in Immunocompromised Kidney Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- To cite this document: BenchChem. [Investigating the Antiviral Effects of Voclosporin: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1624091#investigating-the-anti-viral-effects-of-voclosporin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com